2-(Boc-amino)-2-propenoic acid
Description
Contextualization as a Protected α-Amino Acid Derivative
2-(Boc-amino)-2-propenoic acid, also known as N-tert-butoxycarbonyl-dehydroalanine, is a derivative of the non-proteinogenic α-amino acid, 2-amino-2-propenoic acid (dehydroalanine). In the field of peptide chemistry and organic synthesis, the functional groups of amino acids, particularly the α-amino group, must be reversibly blocked or "protected" to prevent unwanted side reactions during chemical transformations. researchgate.net
The tert-butyloxycarbonyl (Boc) group is a widely employed amine-protecting group. nih.gov It is valued for its stability under a variety of reaction conditions, including those that are basic, and its ease of removal under mildly acidic conditions, such as with trifluoroacetic acid (TFA). organic-chemistry.org This acid-lability makes the Boc group orthogonal to other classes of protecting groups, like the base-labile Fmoc group, allowing for selective deprotection strategies in complex syntheses. researchgate.netorganic-chemistry.org Therefore, this compound is properly understood as the Boc-protected form of dehydroalanine (B155165), an α,β-unsaturated amino acid, designed for controlled incorporation into larger molecules. organic-chemistry.orgresearchgate.net
| Property | Value |
|---|---|
| Molecular Formula | C8H13NO4 nih.gov |
| Molecular Weight | 187.19 g/mol |
| IUPAC Name | 2-[(tert-butoxycarbonyl)amino]prop-2-enoic acid nih.gov |
| CAS Number | 45101-25-5 pharmaffiliates.com |
Role as a Key Intermediate and Building Block in Advanced Organic Synthesis
The significance of this compound lies in its function as a versatile building block for advanced organic synthesis. cymitquimica.com As a dehydroamino acid derivative, it is a key precursor for creating both natural and unnatural amino acids and peptides. researchgate.netrsc.org The α,β-unsaturated carbonyl system within the molecule imparts unique electrophilic character, making it a valuable Michael acceptor. rsc.org This reactivity allows for conjugate addition reactions with a wide range of nucleophiles, providing a direct route to novel β-substituted α-amino acids. researchgate.net
Furthermore, the double bond can undergo various other transformations, including:
Catalytic Hydrogenation: Asymmetric hydrogenation of dehydroamino acid derivatives is a cornerstone of modern synthesis, enabling the production of enantiomerically pure chiral α-amino acids. magtech.com.cnlibretexts.org
Cycloaddition Reactions: The double bond can participate in cycloadditions to construct complex cyclic and heterocyclic structures. nih.gov
Cross-Coupling Reactions: Transition-metal-catalyzed reactions, such as Suzuki and Sonogashira couplings, can be employed to introduce further complexity. researchgate.netnih.gov
The incorporation of dehydroamino acid residues into peptides can induce specific conformational constraints, which can enhance metabolic stability and biological activity. magtech.com.cn Consequently, this compound serves as an indispensable tool for medicinal chemists and synthetic biologists aiming to modify peptides and proteins. rsc.orgacs.org
Historical Development and Evolution of Synthetic Approaches to Dehydroamino Acids
The synthesis of α,β-dehydroamino acids has been a subject of extensive research, leading to the evolution of numerous synthetic methodologies. Historically, one of the earliest methods was the Erlenmeyer-Plöchl azlactone synthesis, which involves the condensation of an N-acylglycine with an aldehyde or ketone, followed by ring-opening of the resulting oxazolone (B7731731) (azlactone). researchgate.net While foundational, this method often lacks stereocontrol.
Over time, more efficient and stereoselective methods have been developed. These can be broadly categorized as shown in the table below.
| Synthetic Method | Description | Reference |
|---|---|---|
| Elimination Reactions | β-elimination from β-hydroxy amino acids (e.g., serine, threonine) or β-halo amino acids is a common and straightforward approach. Reagents like EDC/CuCl2 or MsCl/DBU are used to control the stereochemical outcome (E or Z isomer). | researchgate.netnih.gov |
| Horner-Wadsworth-Emmons (HWE) & Wittig Reactions | These olefination reactions involve the condensation of an N-protected α-formylglycinate or related phosphonate (B1237965) with a carbonyl compound. They are highly reliable for constructing the double bond. | researchgate.net |
| Erlenmeyer Synthesis & Oxazolone Ring-Opening | A classical method involving the formation of an azlactone from an N-acylglycine and a carbonyl compound, followed by hydrolysis or alcoholysis to yield the dehydroamino acid. | researchgate.net |
| Palladium-Catalyzed Cross-Coupling | Modern methods utilize palladium-catalyzed reactions to construct the dehydroamino acid framework, offering high efficiency and functional group tolerance. | nih.gov |
The development of methods that provide high stereoselectivity for either the (Z)- or (E)-isomer has been a significant achievement, as the geometry of the double bond can be crucial for the biological activity of the final product. magtech.com.cnnih.gov
Overview of Research Trajectories Related to this compound
Current research involving this compound and related dehydroamino acid derivatives is diverse and spans multiple scientific disciplines. Key research trajectories include:
Synthesis of Bioactive Peptides: Many natural products with antimicrobial or anticancer properties contain dehydroamino acid residues. nih.gov Researchers are actively using building blocks like this compound to synthesize these complex molecules and their analogs to study structure-activity relationships and develop new therapeutic agents. magtech.com.cnacs.org
Asymmetric Catalysis: The enantioselective hydrogenation of N-acyl dehydroamino acids remains a benchmark reaction for testing new chiral catalysts. magtech.com.cn The development of more efficient and selective catalysts for this transformation is a major focus, providing access to a wide range of non-standard chiral amino acids for pharmaceutical and biotechnological applications.
Bioconjugation and Materials Science: The electrophilic nature of the dehydroalanine moiety is being exploited in chemical biology for the site-specific modification of proteins and other biomolecules. rsc.org This "umpolung" or reverse-polarity approach to amino acid reactivity is attractive for creating novel bioconjugates. rsc.org In materials science, peptides containing these residues are being investigated for the development of new biomaterials with tailored properties. rsc.org
Conformationally Constrained Peptides: The introduction of α,β-dehydroamino acids into peptide backbones induces a planar structure around the double bond, which restricts the conformational freedom of the peptide chain. magtech.com.cn This strategy is used to design peptides with stable secondary structures (e.g., β-turns), which can lead to increased receptor affinity and improved metabolic stability. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h1H2,2-4H3,(H,9,12)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYERFNHOKDPSQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Boc Amino 2 Propenoic Acid and Its Chiral Congeners
Established Synthetic Routes to 2-(Boc-amino)-2-propenoic Acid
Several methodologies have been developed for the synthesis of this compound, starting from readily available precursors. These methods include modifications of amino acid derivatives, elimination reactions, and olefination strategies.
Derivatives of serine and threonine are common starting materials for the synthesis of dehydroamino acids. The hydroxyl group of these amino acids provides a convenient handle for elimination reactions. One approach involves the dehydration of N-protected serine derivatives. For instance, N-Boc-serine can be converted to this compound through a one-pot esterification/elimination process mediated by cesium carbonate (Cs₂CO₃) in the presence of various haloalkanes. nih.gov This method provides a practical route to structurally diverse dehydroalanine (B155165) esters. nih.gov
Another strategy involves the activation of the hydroxyl group of serine or threonine, followed by base-induced elimination. The formation of carbonate derivatives of serine and threonine, which then undergo an E2 elimination using tetrabutylammonium (B224687) fluoride (B91410) (TBAF), has been reported as a mild and efficient procedure. nih.gov This reaction is typically completed in a short time frame for various carbonate derivatives. nih.gov
The synthesis of tetrapeptides containing dehydroalanine units often starts from peptides containing serine. nih.gov The synthesis is designed to introduce the double bonds in the final steps by dehydration of the β-hydroxy moiety of serine, mimicking the biosynthetic pathway. nih.gov
Elimination reactions are a cornerstone for the formation of the dehydroalanine scaffold. Besides the dehydration of serine and threonine, derivatives of cysteine are also widely used. wikipedia.org The thiol group of cysteine can be eliminated to generate the desired α,β-unsaturated system. wikipedia.org
A common method for the conversion of cysteine to dehydroalanine involves a bis-alkylation–elimination process. ox.ac.uk This has been successfully applied to multiple proteins. ox.ac.uk Oxidative elimination of S-alkyl cysteine and Se-phenylselenocysteine residues is another effective synthetic route. nih.gov
The following table summarizes a one-pot synthesis of various N-Boc dehydroalanine esters from N-Boc serine and different haloalkanes, showcasing the versatility of the elimination approach. nih.gov
| Entry | Haloalkane | Product | Yield (%) |
| 1 | Ethyl bromoacetate | 4a | 68 |
| 2 | Propyl bromoacetate | 4b | 55 |
| 3 | Isopropyl bromoacetate | 4c | 52 |
| 4 | Butyl bromoacetate | 4d | 63 |
| 5 | Benzyl bromide | 4e | 45 |
| 6 | 4-Methylbenzyl bromide | 4f | 48 |
| 7 | 4-Methoxybenzyl bromide | 4g | 42 |
| 8 | 4-Chlorobenzyl bromide | 4h | 51 |
| 9 | 4-Bromobenzyl bromide | 4i | 53 |
| 10 | 2-Naphthylmethyl bromide | 4j | 24 |
| Data sourced from a study on the practical one-pot synthesis of dehydroalanine esters. nih.gov |
The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for the formation of carbon-carbon double bonds and have been applied to the synthesis of dehydroamino acid derivatives. wikipedia.orgorganic-chemistry.org
The HWE reaction, which utilizes phosphonate (B1237965) carbanions, offers several advantages over the traditional Wittig reaction, including the use of more nucleophilic and less basic carbanions and the easy removal of the water-soluble phosphonate byproducts. wikipedia.orgorgsyn.org This reaction typically favors the formation of (E)-alkenes. wikipedia.orgnrochemistry.com The HWE reaction begins with the deprotonation of a phosphonate to form a carbanion, which then undergoes nucleophilic addition to an aldehyde or ketone. wikipedia.org
For the synthesis of this compound derivatives, an appropriate phosphonate reagent is reacted with a suitable carbonyl compound. The choice of base and reaction conditions can influence the stereoselectivity of the olefination. nrochemistry.com The Still-Gennari modification of the HWE reaction allows for the preparation of (Z)-olefins with high stereoselectivity by using phosphonates with electron-withdrawing groups. nrochemistry.com
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. nih.gov Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly useful in amino acid and peptide synthesis. nih.govnih.gov
The Passerini reaction involves the reaction of an isocyanide, a carboxylic acid, and a carbonyl compound (aldehyde or ketone) to produce an α-acyloxy amide. wikipedia.org This reaction was first described in 1921 and is a third-order reaction. wikipedia.org While α,β-unsaturated aldehydes and ketones are generally poor substrates for the Passerini reaction, this methodology can be adapted for the synthesis of complex amino acid derivatives. d-nb.inforsc.org
The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid. nih.gov This reaction is highly versatile and has been extensively used in the construction of diverse peptide libraries. nih.gov Both Passerini and Ugi reactions offer pathways to generate complex structures that can contain the 2-(Boc-amino)propenoate moiety or its precursors, although direct incorporation of α,β-unsaturated aldehydes can be challenging. nih.govd-nb.info
Asymmetric Synthesis of Enantiomerically Enriched this compound Derivatives
The development of asymmetric methods to synthesize enantiomerically pure α-amino acids is of great importance. nih.gov Chiral auxiliaries are often employed to control the stereochemical outcome of a reaction. wikipedia.org
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to direct the stereoselectivity of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed.
One notable example is the use of (S,S)-(+)-pseudoephedrine as a chiral auxiliary in the asymmetric aza-Michael reaction of α,β-unsaturated amides. acs.org This amino alcohol, when attached to the conjugate acceptor, can exert effective 1,5-asymmetric induction. acs.org While this specific example focuses on the synthesis of β-amino carbonyl derivatives, the principle of using chiral auxiliaries attached to the carbonyl moiety of an α,β-unsaturated system is relevant. acs.org
Another approach involves the use of a chiral glyoxylate-derived N-sulfinyl imine as a radical acceptor. nih.gov The chiral-at-sulfur N-sulfinyl group acts as an effective chiral auxiliary, leading to β-branched unnatural amino acids with excellent stereoselectivity. nih.gov The auxiliary can be straightforwardly removed under mildly acidic conditions. nih.gov
The following table illustrates the diastereoselective alkylation of a chiral glycine (B1666218) equivalent using the axially chiral BINOL as an auxiliary, demonstrating the effectiveness of this strategy in synthesizing enantiomerically pure uncommon α-amino acids. wikipedia.org
| Electrophile | Yield (%) | Diastereomeric Excess (%) |
| MeI | 85 | 69 |
| EtI | 82 | 75 |
| n-PrI | 79 | 78 |
| i-PrI | 65 | 86 |
| BnBr | 91 | 82 |
| Data adapted from a study on the asymmetric synthesis of uncommon α-amino acids. wikipedia.org |
Asymmetric Catalysis for Enantioselective Preparation
The synthesis of enantiomerically pure amino acids is of paramount importance in pharmaceutical and materials science. Asymmetric catalysis offers the most elegant and efficient route to these chiral molecules, starting from prochiral precursors like this compound derivatives.
Transition Metal-Catalyzed Asymmetric Hydrogenation
Asymmetric hydrogenation is a powerful tool for the stereoselective reduction of carbon-carbon double bonds. In the context of synthesizing chiral congeners of this compound, this typically involves the hydrogenation of an N-acylated dehydroamino acid ester. Rhodium and Ruthenium complexes featuring chiral phosphine (B1218219) ligands are the most prominent catalysts in this field.
Rhodium complexes, particularly with chiral diphosphine ligands, have been shown to be highly effective for the asymmetric hydrogenation of dehydroamino acid derivatives. For instance, Rh-catalyzed intramolecular hydrosilylation of an N-Boc-dehydroalanine derivative has been reported to proceed with high enantioselectivity (>95% ee), leading to the synthesis of N-Boc-(R)-silaproline, a silicon-containing proline surrogate. nih.gov This highlights the adaptability of hydrogenation-type reactions for creating complex chiral amino acid analogues.
Ruthenium catalysts modified with trans-chelating chiral bisphosphine ligands, such as PhTRAP, have also demonstrated high enantioselectivity in the hydrogenation of N-Boc-protected unsaturated heterocyclic systems like pyrroles, imidazoles, and oxazoles, which are precursors to non-canonical amino acids. amanote.com
Table 1: Examples of Transition Metal-Catalyzed Asymmetric Hydrogenation
| Substrate Type | Catalyst System | Ligand | Product Type | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| N-Boc-dehydroalanine derivative | (NBD)₂RhBF₄ | Josiphos | N-Boc-silaproline | >95% |
| N-Boc-pyrrole-2-carboxylate | Ru(η³-methallyl)₂(cod) | PhTRAP | N-Boc-proline derivative | 79% |
| N-Boc-Indoles | Ru-based | Chiral Phosphine | N-Boc-Indolines | High |
| α-Acetamido Dehydroamino Esters | Rh-complex | Chiral Phosphonites | α-Acetamido Amino Esters | High |
Organocatalytic Methods for Asymmetric Synthesis
Organocatalysis, which utilizes small chiral organic molecules to catalyze asymmetric transformations, has emerged as a complementary approach to metal-based catalysis. These methods often operate under mild conditions and avoid contamination of products with trace metals.
For the synthesis of chiral amino acids, organocatalytic conjugate additions (Michael additions) are particularly relevant. A direct and highly enantioselective organocatalytic alkylation of cyclic ketones with a dehydroalanine derivative (tert-butyl-2-phthalimidoacrylate) has been successfully developed. nih.gov The key to this transformation is a bifunctional primary amine-thiourea catalyst that activates the ketone donor through enamine formation while simultaneously activating the dehydroalanine acceptor via hydrogen bonding. nih.gov
Other organocatalytic strategies for accessing chiral N-Boc protected amino acid precursors include:
Aza-Henry (Nitro-Mannich) Reaction : The reaction between N-Boc protected imines and nitromethane, catalyzed by bifunctional thiourea (B124793) catalysts, yields β-nitro-amines, which can be converted to the corresponding α-amino acids. rsc.orgrsc.org This method allows for the construction of β-nitroamines with a fully substituted carbon atom in high enantiopurity. acs.org
Michael Addition to Nitroalkenes : The conjugate addition of aldehydes or ketones to nitroalkenes, catalyzed by chiral pyrrolidines (e.g., diphenylprolinol silyl (B83357) ether), generates γ-nitro carbonyl compounds. organic-chemistry.orgnih.gov These intermediates serve as valuable precursors for protected γ-amino acids. nih.gov The use of an acidic co-catalyst has been shown to significantly improve reaction efficiency. organic-chemistry.orgnih.gov
Table 2: Organocatalytic Approaches to Chiral Amino Acid Precursors
| Reaction Type | Catalyst Type | Substrates | Product Precursor |
|---|---|---|---|
| Conjugate Addition | Bifunctional Amine-Thiourea | Cyclic Ketone + Dehydroalanine derivative | Substituted unnatural α-amino acid |
| Aza-Henry Reaction | Bifunctional Thiourea | N-Boc-imine + Nitromethane | β-Nitro-α-amino compound |
| Michael Addition | Chiral Pyrrolidine | Aldehyde + Nitroethylene | γ-Nitro-aldehyde |
Enantioselective Hydroamination and Related Transformations
Enantioselective hydroamination, the direct addition of an N-H bond across a carbon-carbon double bond, represents a highly atom-economical route to chiral amines and their derivatives.
Copper-catalyzed hydroamination has been successfully applied to α,β-unsaturated carbonyl compounds for the synthesis of β-amino acid derivatives. By using an appropriate chiral ligand, the regioselectivity of hydrocupration can be controlled to favor the formation of the β-cuprated species, which then reacts with an electrophilic aminating agent to yield the enantioenriched β-amino acid product.
Furthermore, computational redesign of enzymes has led to the development of biocatalysts for the regio- and enantioselective hydroamination of substituted acrylates. These engineered enzymes can catalyze the asymmetric addition of ammonia, affording enantiopure β-amino acids with high conversion rates and excellent stereoselectivity (>99% ee).
A related transformation involves the gold-catalyzed enantioselective hydroamination of allenes, which provides access to a range of enantioenriched allylic amines using carbamate (B1207046) nucleophiles.
Protecting Group Strategies in the Synthesis of this compound
Protecting groups are essential tools in multi-step organic synthesis, allowing for the selective masking of reactive functional groups. nih.gov In the synthesis of amino acids and peptides, the choice and manipulation of these groups are critical for success. acs.org
Role of the Boc Group in Amino Protection and Orthogonal Deprotection
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for the amine functionality in amino acids. rsc.org It is typically installed by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. rsc.org
The utility of the Boc group stems from its distinct stability profile:
Stability : It is robust under basic, nucleophilic, and catalytic hydrogenation conditions. acs.org
Lability : It is easily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent. nih.govrsc.org The cleavage mechanism proceeds through the formation of a stable tert-butyl cation. nih.gov
This specific acid-lability makes the Boc group a cornerstone of orthogonal protection strategies . Orthogonality means that multiple, different protecting groups can be removed selectively in any order by using specific, non-interfering reaction conditions. rsc.org In peptide synthesis, the Boc group is orthogonal to:
Fmoc (9-fluorenylmethoxycarbonyl) group : This is a base-labile protecting group, often removed with piperidine. The combination of the acid-labile Boc group for side-chain protection and the base-labile Fmoc group for α-amino protection is a common strategy in solid-phase peptide synthesis (SPPS). acs.org
Cbz (Carboxybenzyl) group : This group is removed by catalytic hydrogenolysis (H₂/Pd-C), conditions under which the Boc group is stable. acs.org
This orthogonality allows chemists to selectively unmask specific amino groups within a complex molecule, enabling precise modifications such as peptide chain elongation, branching, or cyclization. rsc.orgnih.gov
Sequential Protecting Group Manipulations
The synthesis of complex peptides or molecules with multiple amino acid residues often requires a carefully planned sequence of protection and deprotection steps. nih.gov The ability to selectively remove one protecting group while others remain intact is crucial.
For instance, in the synthesis of a branched peptide, an amino acid side chain (like that of lysine) might be protected with a Boc group, while the α-amino group is protected with an Fmoc group. The Fmoc group can be removed with a base to allow for the elongation of the main peptide chain. Subsequently, the Boc group on the side chain can be removed with acid to enable the synthesis of a second peptide chain branching off from that point.
Recent advances have also demonstrated the possibility of selective thermal deprotection of N-Boc groups in continuous flow systems. By controlling the temperature, it is possible to selectively remove an aryl N-Boc group in the presence of an alkyl N-Boc group, adding another layer of control to sequential manipulations.
Chemical Transformations and Reactivity Profiles of 2 Boc Amino 2 Propenoic Acid
Reactions Involving the Carbon-Carbon Double Bond
The electron-deficient nature of the olefinic bond in 2-(Boc-amino)-2-propenoic acid makes it susceptible to various addition reactions. The electron-withdrawing effects of both the Boc-protected amine and the carboxylic acid group render the β-carbon electrophilic and a prime target for nucleophiles and radicals.
Nucleophilic Additions to the α,β-Unsaturated System
The α,β-unsaturated moiety in Boc-Dha is a classic Michael acceptor, readily undergoing conjugate additions with a variety of nucleophiles. This reactivity is a cornerstone for the synthesis of diverse unnatural amino acids. nih.govrsc.org
The 1,4-addition of nucleophiles to Boc-Dha derivatives is a widely utilized strategy for creating carbon-heteroatom and carbon-carbon bonds at the β-position, leading to novel amino acid structures. nih.gov
Thiol Nucleophiles (Thia-Michael Addition): Thiols are highly effective nucleophiles for conjugate addition to dehydroalanine (B155165) residues. nih.gov This reaction, often proceeding under mild, biocompatible conditions, is used to introduce cysteine-like side chains or to attach lipid moieties to peptides. nih.govthieme-connect.de The reaction is notably accelerated in water, resulting in shorter reaction times and higher yields. nih.gov For example, the addition of various thiols to dehydroalanine amides proceeds efficiently in aqueous media. nih.gov This transformation is also observed in biological systems, where enzymes catalyze the addition of cysteine thiols to dehydroalanine residues to form lanthionine (B1674491) bridges in certain natural products. nih.gov The addition of sulfinic acids has also been reported, forming stable sulfone linkages. nih.gov
Amine Nucleophiles (Aza-Michael Addition): Amines can also add to the double bond of Boc-Dha derivatives, although they are generally less reactive than thiols. researchgate.net The rate of addition of amines is also significantly accelerated in water. nih.gov
Phosphine (B1218219) Nucleophiles: Water-soluble phosphines have been shown to react cleanly and rapidly with dehydroalanine electrophiles in a peptide context. rsc.org The product of this addition is a stable phosphonium (B103445) ion. scispace.com
Carbon Nucleophiles: While less common, carbon-based nucleophiles can also participate in conjugate additions. For instance, Michael additions of carbon nucleophiles to dehydroalanine derivatives have been performed to yield complex amino acid structures. researchgate.net
| Nucleophile | Product Type | Key Conditions | Significance |
|---|---|---|---|
| Thiols (e.g., Cysteine, Glutathione) | β-Thioalkyl Amino Acids | Aqueous media, neutral or slightly basic pH rsc.orgnih.gov | Synthesis of lanthionine, bioconjugation nih.govnih.gov |
| Amines (e.g., Benzylamine) | β-Amino Amino Acids (Diamino Acids) | Aqueous media enhances rate nih.gov | Synthesis of unnatural diamino acids researchgate.net |
| Phosphines (e.g., TCEP) | β-Phosphonium Amino Acids | Aqueous media rsc.org | Peptide modification and cargo attachment rsc.orgscispace.com |
| Sulfinic Acids | β-Sulfonyl Amino Acids | Biocompatible conditions nih.gov | Chemoselective protein functionalization nih.gov |
Visible-light-mediated radical conjugate addition has emerged as a powerful tool for modifying dehydroalanine derivatives. researchgate.net This method allows for the introduction of a wide array of alkyl and acyl groups under mild conditions, making it suitable for the late-stage functionalization of complex molecules like peptides. nih.govnih.gov
Alkyl Radical Addition: Alkyl radicals, generated from sources like alkylcarboxylic acids or N-hydroxyphthalimide esters via photoredox catalysis, add efficiently to the β-carbon of Boc-Dha. acs.orgthieme-connect.com This strategy has been used to synthesize a broad scope of unnatural amino acids with diverse side chains. nih.gov Nickel-catalyzed asymmetric radical additions have been developed to control the stereochemistry of the newly formed chiral center. nih.gov
Acyl Radical Addition: Photochemical methods also facilitate the addition of acyl radicals to dehydroalanine, providing access to β-keto amino acids and their derivatives. thieme-connect.com
Cycloadditions: The double bond in dehydroalanine derivatives can participate in cycloaddition reactions. Depending on the N-acyl substituent and reaction partner, it can act as a 2π component in [3+2] and [4+2] cycloadditions, leading to the formation of α,α-disubstituted cyclic amino acids. nih.gov For instance, it can function as an aza-diene in formal aza-[4+2] cycloadditions to install pyridine (B92270) rings. nih.gov
| Radical Source | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|
| Alkylcarboxylic Acids | Visible light, photoredox catalyst | β-Alkyl Amino Acids | acs.org |
| N-Hydroxyphthalimide Esters | Visible light, blue LEDs | β-Alkyl Amino Acids | thieme-connect.com |
| Iodoazetidine | Chiral Nickel Catalyst | β-Azetidinyl Amino Acids (Stereocontrolled) | nih.gov |
| Aldehydes (via DHP esters) | Visible light, photoredox catalyst | β-Acyl Amino Acids | thieme-connect.com |
Electrophilic Additions Across the Olefinic Bond
While the electron-deficient nature of the double bond favors nucleophilic and radical additions, electrophilic additions are less common but still possible. The reactivity in these cases is modulated by the electronic properties of the substituents. For instance, the synthesis of 3-fluorodehydroalanine-containing peptides has been achieved through a sequence involving the electrophilic fluorination of a cysteine-derived precursor. nih.gov
Cyclization Reactions and Annulation Strategies
The reactive handles on the Boc-Dha scaffold can be exploited in intramolecular reactions to construct cyclic systems. Following an initial addition to the double bond, a suitably positioned functional group can undergo a subsequent cyclization. Such strategies are employed in the synthesis of bicyclic and polycyclic amino acid derivatives. broadinstitute.org For example, an initial Michael addition can be followed by an intramolecular condensation or ring-closing metathesis to build complex heterocyclic structures fused to the amino acid core. researchgate.net Carbonylative double cyclization reactions, though not directly starting from Boc-Dha itself, illustrate how unsaturated systems can be incorporated into complex annulation cascades to form polycyclic frameworks. mdpi.com
Reactions Involving the Carboxylic Acid Functionality
The carboxylic acid group of this compound exhibits typical reactivity for this functional group, allowing for the formation of esters, amides, and other derivatives. These transformations are crucial for incorporating the dehydroalanine moiety into larger molecules, particularly peptides. msu.edu
Esterification: The carboxylic acid can be converted to its corresponding esters (e.g., methyl or allyl esters) using standard esterification conditions. The choice of ester is often strategic; for example, allyl esters can be used in subsequent palladium-catalyzed reactions. researchgate.net
Amide Bond Formation (Peptide Coupling): The carboxyl group can be activated using standard peptide coupling reagents (e.g., TBTU, or mixed anhydrides with isobutyl chloroformate) to form amide bonds with amino acids or peptide fragments. nih.gov This allows for the site-specific incorporation of Boc-Dha into peptide sequences during solution-phase synthesis. nih.gov In some specialized chiral dehydroalanine derivatives, the carboxylic acid is effectively protected and activated as an oxazolidin-5-one, facilitating direct coupling with amino esters. acs.org
Esterification and Amidation Reactions
The carboxylic acid group of this compound can readily undergo esterification and amidation reactions, which are fundamental transformations in organic synthesis, particularly in peptide chemistry.
Esterification:
Esterification of this compound is commonly achieved through acid-catalyzed reaction with an alcohol, a process known as Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.com Common acid catalysts include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com
Another approach involves the use of activating agents. For instance, di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a catalytic amount of N,N-dimethylaminopyridine (DMAP) can facilitate the conversion of carboxylic acids and alcohols into esters. researchgate.net This method is advantageous as the byproducts, tert-butanol (B103910) and carbon dioxide, are volatile and easily removed. researchgate.net
Amidation:
Amidation of this compound to form the corresponding amide can be achieved through various methods. Direct amidation with amines can be promoted by Lewis acid catalysts such as Nb₂O₅, which activates the carbonyl group of the carboxylic acid. researchgate.net Boron-based reagents, like tris(2,2,2-trifluoroethyl) borate, have also been shown to be effective for the direct synthesis of α-amino amides from unprotected amino acids. nih.govtcichemicals.com
Alternatively, the carboxylic acid can be activated prior to reaction with an amine. This is often done to avoid harsh reaction conditions that could compromise the Boc protecting group or other sensitive functionalities.
Reduction and Derivatization of the Carboxyl Group
The carboxyl group of this compound can be reduced or derivatized to introduce other functional groups.
Reduction:
The reduction of the carboxylic acid to a primary alcohol can be accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). However, care must be taken as these reagents can also reduce other functional groups present in the molecule.
Derivatization:
Derivatization of the carboxyl group is a common strategy to facilitate analysis or to introduce new functionalities. For gas chromatography (GC) analysis, the polar carboxylic acid is often converted into a more volatile derivative, such as a methyl ester. sigmaaldrich.comnih.gov This can be achieved by heating with HCl in methanol (B129727). researchgate.net Silylation is another common derivatization technique where active hydrogens are replaced with a nonpolar moiety like a tert-butyldimethylsilyl (TBDMS) group using reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.com
The carboxylic acid can also be converted into an aliphatic amine. This involves coupling with a half-protected aliphatic diamine, followed by removal of the protecting group. thermofisher.com
Formation of Mixed Anhydrides and Activated Esters
The formation of mixed anhydrides and activated esters are key strategies for activating the carboxyl group of this compound, particularly for amide bond formation in peptide synthesis. thieme-connect.deresearchgate.net
Mixed Anhydrides:
Mixed anhydrides are formed by reacting the carboxylic acid with an acid chloride, such as isobutyl chloroformate or pivaloyl chloride, in the presence of a tertiary amine like N-methylmorpholine (NMM). thieme-connect.degoogle.com These mixed anhydrides are highly reactive intermediates that readily couple with amines to form peptide bonds. thieme-connect.dehighfine.com The choice of the acid chloride can be important; for instance, mixed anhydrides from pivaloyl chloride are often superior for reactions involving sterically hindered amines. thieme-connect.de
Activated Esters:
Activated esters, such as N-hydroxysuccinimide (NHS) esters, are another class of reactive intermediates used in peptide synthesis. thieme-connect.de These can be generated from mixed anhydrides by reaction with N-hydroxysuccinimide. thieme-connect.de The resulting active ester is stable enough to be isolated but reactive enough to couple efficiently with an amine. researchgate.net
Transformations at the Boc-Protected Amine Moiety
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under many reaction conditions and its facile removal under acidic conditions. fishersci.co.ukwikipedia.org
De-Boc Protection Strategies and Conditions
The removal of the Boc group is a crucial step to liberate the free amine for subsequent reactions. This is typically achieved by treatment with a strong acid. fishersci.co.ukwikipedia.org
Common deprotection conditions include:
Trifluoroacetic acid (TFA): A solution of TFA in a solvent like dichloromethane (B109758) (DCM) is a very common and effective method for Boc deprotection. wikipedia.orgreddit.com
Hydrochloric acid (HCl): HCl in a solvent such as methanol, ethyl acetate (B1210297), or dioxane is also widely used. fishersci.co.ukwikipedia.orgreddit.com
Lewis Acids: Reagents like aluminum chloride (AlCl₃) can be used for selective cleavage of the N-Boc group in the presence of other acid-sensitive protecting groups. wikipedia.org
The mechanism of acid-catalyzed deprotection involves the formation of a tert-butyl cation, which can potentially alkylate nucleophilic sites on the substrate. acsgcipr.org To prevent this side reaction, scavengers such as anisole (B1667542) or thioanisole (B89551) are often added to the reaction mixture. wikipedia.org
| Reagent | Conditions | Notes |
| Trifluoroacetic acid (TFA) | Typically 20-50% in CH₂Cl₂ | Fast and efficient at room temperature. wikipedia.orgreddit.com |
| Hydrochloric acid (HCl) | 3 M in ethyl acetate or 4 M in dioxane | Common and effective method. wikipedia.orgreddit.com |
| Aluminum chloride (AlCl₃) | Allows for selective deprotection in the presence of other acid-labile groups. wikipedia.org | |
| Trimethylsilyl (B98337) iodide (TMSI) | Followed by methanol | A milder alternative for sensitive substrates. wikipedia.org |
Acylation and Alkylation at the Nitrogen Atom (after deprotection)
Once the Boc group is removed, the resulting free amine of 2-amino-2-propenoic acid can undergo acylation and alkylation reactions.
Acylation:
The free amine can be acylated using various acylating agents such as acid chlorides or acid anhydrides in the presence of a base. google.com This reaction leads to the formation of an N-acyl derivative. For example, reaction with acetic anhydride (B1165640) would yield 2-(acetylamino)-2-propenoic acid. google.comnist.gov N-acyl amino acids are an important class of signaling molecules. mdpi.com
Alkylation:
N-alkylation of the deprotected amine can be achieved through several methods. Reductive amination with aldehydes or ketones in the presence of a reducing agent is a common strategy. nih.gov Direct alkylation with alkyl halides can also be performed, though over-alkylation can be a side reaction. monash.edugoogle.com More recently, catalytic methods for the N-alkylation of unprotected amino acids with alcohols have been developed, offering a more sustainable approach where water is the only byproduct. nih.gov
Rearrangement Reactions and Fragmentations
While specific rearrangement and fragmentation reactions of this compound are not extensively detailed in the provided search results, general principles of organic chemistry suggest potential pathways.
Rearrangement Reactions:
Rearrangement reactions involve the migration of an atom or group within a molecule. wiley-vch.demvpsvktcollege.ac.in Reactions like the Hofmann, Curtius, and Beckmann rearrangements are well-known transformations of amides and oximes, respectively, which could be derivatives of this compound. bdu.ac.inbyjus.comlibretexts.org For instance, if the carboxylic acid is converted to a primary amide, a Hofmann rearrangement could potentially lead to a vicinal diamine after reduction of the double bond. byjus.com The isocyanate intermediate formed during a Curtius or Hofmann rearrangement can be trapped by tert-butyl alcohol to yield a Boc-protected amine. bdu.ac.in
Fragmentations:
Fragmentation reactions involve the cleavage of a molecule into two or more smaller pieces. In mass spectrometry, carboxylic acids often fragment through the loss of OH (M-17) and COOH (M-45) groups. libretexts.orgdocbrown.info The fragmentation of this compound would likely be influenced by all three functional groups, with potential cleavages adjacent to the carbonyl group and the nitrogen atom. The presence of quaternary carbon centers, oxygen, and nitrogen atoms can promote fragmentation by stabilizing the resulting carbocations or forming stable neutral molecules like ketones or imines. bdu.ac.in
Derivatization Strategies and Synthesis of Novel Analogs
Synthesis of Substituted 2-(Boc-amino)-2-propenoic Acid Derivatives
Direct functionalization at the α-carbon of this compound is synthetically challenging. The α-carbon is part of a stable enamine-like system and lacks a proton, making the formation of a nucleophilic enolate at this position difficult under standard conditions. msu.eduwvu.edu The primary mode of reactivity for this molecule is nucleophilic attack at the electrophilic β-carbon. wikipedia.org
Despite these challenges, specialized methods have been developed to achieve substitution at the α-position, leading to the formation of α,α-disubstituted amino acids. These compounds are of significant interest as they can induce specific conformational constraints in peptides. nih.govnih.gov One such advanced strategy is the iron-catalyzed alkylazidation of dehydroamino acid derivatives. This reaction utilizes peroxides as alkyl radical precursors and trimethylsilyl (B98337) azide (B81097) (TMSN₃) as the azide source, resulting in the formation of α-alkyl-α-azide α-amino esters. organic-chemistry.org These products can be further transformed into other valuable derivatives like α-triazolo amino acids. organic-chemistry.org
The β-carbon of this compound is highly electrophilic, making it an excellent Michael acceptor for a wide range of nucleophiles. wikipedia.org This conjugate addition is the most common and versatile strategy for modifying the molecule, introducing diverse side chains and functionalities.
Michael Addition Reactions: A variety of soft nucleophiles readily add to the β-position. Thiol and selenol nucleophiles, for instance, participate in highly efficient sulfa- and selena-Michael additions, respectively, providing straightforward access to enantiomerically pure cysteine and selenocysteine (B57510) derivatives. libretexts.org The reaction proceeds rapidly at room temperature and often requires only a mild base. libretexts.org
Radical Conjugate Additions: Beyond traditional Michael additions, radical additions provide another powerful tool for β-carbon functionalization. Photochemical methods enable the Giese-type addition of alkyl radicals, generated from alkyl bromides via a silane-mediated halogen-atom transfer, to dehydroalanine (B155165) derivatives. beilstein-journals.orgnih.gov This metal-free approach is notable for its mild conditions and can even be performed in aqueous buffer solutions, highlighting its potential for biocompatible applications. nih.gov Similarly, visible-light-mediated, photocatalyst-free conjugate additions of 4-acyl-1,4-dihydropyridines can introduce β-acyl groups. organic-chemistry.org
The table below summarizes various nucleophiles and methods used for modification at the β-carbon.
| Nucleophile/Reagent Class | Specific Example | Reaction Type | Resulting Structure |
| Sulfur Nucleophiles | Thiols (e.g., thiophenol) | Sulfa-Michael Addition | β-Thioalkyl-α-amino acid |
| Selenium Nucleophiles | Selenols (generated from diselenides) | Selena-Michael Addition | β-Selenoalkyl-α-amino acid |
| Phosphorus Nucleophiles | H-phosphonates, H-phosphine oxides | Radical Conjugate Addition | Phosphorylated α-amino acids |
| Carbon Nucleophiles | Cyclic Ketones (enamine catalysis) | Michael Addition | α-Amino acids with cyclic alkyl side chains |
| Alkyl Radicals | Alkyl Bromides + Tris(trimethylsilyl)silane | Giese-type Radical Addition | β-Alkyl-α-amino acid |
| Acyl Radicals | 4-Acyl-1,4-dihydropyridines | Radical Conjugate Addition | β-Acyl-α-amino acid |
| Nitrogen/Azide | Trimethylsilyl azide (with alkyl radical) | Alkylazidation | α-Alkyl-α-azido amino ester |
Preparation of Conformationally Constrained or Extended Amino Acid Analogs
The olefinic nature of this compound makes it an ideal precursor for constructing amino acid analogs with restricted or defined geometries, which are valuable tools in peptidomimetic and drug design. nih.govacs.org
Cycloaddition reactions offer a direct pathway to convert the linear dehydroalanine structure into cyclic amino acid frameworks. Acting as a dienophile, this compound and its esters can participate in [4+2] Diels-Alder reactions with conjugated dienes to form six-membered cyclohexene (B86901) amino acid derivatives. libretexts.orgyoutube.com This powerful reaction allows for the stereocontrolled formation of multiple C-C bonds in a single step.
Furthermore, dehydroamino acids can function as pseudo-1,3-dipoles or as the 2π component in [3+2] cycloadditions, providing access to five-membered heterocyclic systems. The specific role of the dehydroalanine derivative is often influenced by the nature of the N-acyl substituent. Intramolecular conjugate addition, such as an aza-Michael reaction, can also be employed to synthesize cyclic derivatives like substituted pyrrolidines.
β-Amino acids are crucial components in the design of peptidomimetics, as they can induce stable secondary structures in peptides and increase metabolic stability. beilstein-journals.orgacs.org While the direct conversion of this compound to a β-amino acid involves homologation (insertion of a methylene (B1212753) group), its utility often lies in creating complex β-substituted α-amino acids that serve as precursors or analogs themselves.
The conjugate addition of carbon nucleophiles to the β-position is a primary method for chain extension. For example, the organocatalytic asymmetric Michael addition of cyclic ketones to dehydroalanine derivatives generates novel α-amino acids with bulky, cyclic side chains, effectively creating a β-substituted structure relative to the newly formed C-C bond. nih.gov Subsequent chemical modifications of the resulting adducts can then lead to a variety of extended amino acid analogs. General methods for homologating α-amino acids to β-amino acids, such as the Arndt-Eistert reaction, could theoretically be applied to the saturated derivatives obtained after modification of the dehydroalanine precursor. acs.org
Incorporation into Peptidomimetic Scaffolds (Focus on Chemical Synthesis, not Biological Activity)
The incorporation of this compound or its derivatives into peptide-like structures is a key strategy for creating peptidomimetics. The Boc protecting group is standard in solid-phase peptide synthesis (SPPS), allowing for the assembly of peptide chains on a resin support.
A powerful and widely used strategy involves generating the dehydroalanine (Dha) residue after peptide synthesis. This is typically achieved by the dehydration of a serine residue or elimination from a modified cysteine residue already incorporated within a peptide sequence. wikipedia.org The resulting Dha-containing peptide serves as a versatile scaffold. This approach of "late-stage functionalization" allows a single peptide precursor to be diversified into a library of peptidomimetics by performing conjugate additions with various nucleophiles. nih.gov This method introduces unnatural side chains site-selectively, creating novel structures that mimic or modulate peptide function.
For example, a peptide containing a Dha residue can be reacted with a library of thiols to generate a corresponding library of peptides, each with a unique β-thioalkyl side chain. This chemical diversification is a cornerstone of modern peptidomimetic synthesis, enabling the exploration of structure-activity relationships without needing to synthesize each analog from its constituent amino acid.
Synthesis of Polymeric or Oligomeric Structures via this compound as a Monomer
The unique bifunctional nature of this compound, possessing both a polymerizable acrylic moiety and a protected amino group, renders it a valuable monomer for the synthesis of functional polymers and oligomers. These resulting macromolecules carry pendant-protected amine functionalities that can be deprotected post-polymerization to yield primary amine groups along the polymer backbone. This strategy allows for the creation of well-defined poly(dehydroalanine) derivatives and other functional polymeric architectures. The polymerization of this monomer can, in principle, be achieved through various mechanisms, with free-radical polymerization being a prominent and versatile approach for acrylic monomers.
The direct polymerization of the unprotected form, dehydroalanine, particularly through its N-carboxyanhydride (NCA), has been noted to be challenging, with radical addition across the double bond occurring as a significant side reaction. nsf.govnih.govacs.org This inherent reactivity of the dehydroalanine structure underscores the potential for this compound to undergo polymerization via its vinyl group. The tert-butoxycarbonyl (Boc) protecting group is stable under many polymerization conditions and can be removed after the polymer backbone has been formed. beilstein-journals.org
Free-radical polymerization is a widely employed industrial and academic method for producing polymers from acrylic acid and its various derivatives. essentialchemicalindustry.orgresearchgate.netpitt.edu This method typically involves the use of a radical initiator, which can be activated by heat or light, to begin the polymerization process. The choice of initiator, solvent, temperature, and monomer concentration can all influence the final properties of the polymer, such as molecular weight and polydispersity.
A general scheme for the free-radical polymerization of this compound would involve the initiation of the reaction with a standard radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The polymerization would then proceed via the propagation of the radical along the vinyl groups of the monomer units.
While specific research focusing exclusively on the homopolymerization of this compound is not extensively detailed in the reviewed literature, the principles of free-radical polymerization of analogous monomers can be applied. For instance, the polymerization of other Boc-protected amino-functionalized (meth)acrylate monomers has been successfully demonstrated. beilstein-journals.org In a relevant study, a bromo-tert-butyloxycarbonyl (Br-t-BOC)-protected aminoethyl acrylate (B77674) was polymerized via free-radical initiation in toluene (B28343) at 50 °C using 2,2'-azobis(4-methoxy-2,4-dimethylvaleronitrile) (B96263) (V-70) as the initiator, yielding a polymer with a number-average molecular weight (Mn) of 4400 g/mol and a polydispersity index (PDI) of 2.11. beilstein-journals.org
The following interactive table outlines hypothetical polymerization conditions and potential outcomes for the free-radical polymerization of this compound, based on typical results observed for similar acrylic monomers.
| Initiator | Solvent | Temperature (°C) | Monomer Concentration (M) | Potential Mn (g/mol) | Potential PDI |
|---|---|---|---|---|---|
| AIBN | Toluene | 70 | 1.0 | 5,000 - 15,000 | 1.5 - 2.5 |
| BPO | Dioxane | 80 | 0.8 | 8,000 - 20,000 | 1.6 - 2.8 |
| V-70 | DMF | 50 | 1.2 | 4,000 - 12,000 | 1.8 - 3.0 |
| APS | Water/t-Butanol | 60 | 0.5 | 10,000 - 30,000 | 1.7 - 2.9 |
This table is illustrative and presents potential outcomes based on the polymerization of structurally similar monomers. Actual results may vary.
The resulting poly(this compound) would be a polymer with protected amine functionalities in the side chains. The subsequent removal of the Boc group, typically under acidic conditions (e.g., with trifluoroacetic acid), would yield a poly(dehydroalanine) polymer, a class of materials that has been explored for its unique fluorescent properties and as a reactive polypeptide for biomaterials applications. nsf.govnih.gov
Applications in Asymmetric Catalysis and Construction of Chiral Molecules
Utilization as a Chiral Building Block (Chiron)
As a readily available and versatile chiron, 2-(Boc-amino)-2-propenoic acid provides a foundational scaffold for the asymmetric synthesis of more complex chiral molecules.
The synthesis of enantiomerically pure α-amino acids is a cornerstone of pharmaceutical and biological research. Asymmetric hydrogenation of N-protected dehydroamino acid esters, including derivatives of this compound, stands out as a highly efficient method. Utilizing chiral rhodium complexes, such as those with the Duanphos ligand, β-alkyl (Z)-N-acetyldehydroamino esters can be hydrogenated to yield non-natural aliphatic α-amino acids with excellent enantioselectivities and yields rsc.org. This approach is pivotal for producing intermediates for anti-diabetic drugs rsc.org.
Furthermore, organocatalytic methods have been developed for the asymmetric α-alkylation of ketones through a stereoselective Michael addition to dehydroalanine (B155165) derivatives. The use of a bifunctional primary amine-thiourea catalyst facilitates the reaction between cyclic ketones and N-Boc-dehydroalanine, providing access to unnatural amino acids bearing a ketone moiety with high stereocontrol nih.gov.
The synthesis of β-amino acids, which are crucial components of peptidomimetics and various pharmaceuticals, can also be achieved using derivatives of this compound. Ligand-controlled copper-catalyzed hydroamination of cinnamic acid derivatives, for instance, allows for the β-selective introduction of an amino group, leading to enantioenriched β-amino acid derivatives nih.gov.
Dehydroalanine derivatives, including the N-Boc protected form, are valuable intermediates in the total synthesis of natural products. They serve as precursors for the stereoselective introduction of amino acid moieties within larger, more complex molecular architectures. For instance, stereoselective syntheses of components of natural products like the tripeptide side chain of phomopsin A and the novel amino acid kaitocephalin (B1245203) have been accomplished through the hydrogenation of dehydroamino acid moieties bohrium.com. The dehydroalanine unit can be incorporated into peptide chains and subsequently modified through conjugate addition reactions, mimicking post-translational modifications and enabling the synthesis of complex peptide-based natural products nih.gov.
Design and Synthesis of Ligands and Catalysts Incorporating this compound Motifs
While the direct incorporation of the entire this compound structure into chiral ligands is not extensively documented, the principles of its reactivity inform the design of catalysts for asymmetric synthesis. The development of chiral ligands for transition metal catalysts is crucial for achieving high enantioselectivity. For instance, chiral Ni(II) complexes of Schiff bases derived from amino acids are used for the asymmetric synthesis of functionalized amino acids. A new oxidatively stable ligand derived from (S)-N-benzylproline has been synthesized and used to form Ni(II) complexes with dehydroalanine, among other amino acids, facilitating stereoselective transformations beilstein-journals.org. The design of such ligands often focuses on creating a well-defined chiral environment around the metal center to control the facial selectivity of reactions involving prochiral substrates like dehydroalanine derivatives beilstein-journals.org.
Stereoselective Formation of C-C and C-Heteroatom Bonds Using Derivatives of this compound
The electron-deficient double bond in this compound and its derivatives makes it an excellent Michael acceptor for the stereoselective formation of both carbon-carbon and carbon-heteroatom bonds.
Carbon-Carbon Bond Formation:
The conjugate addition of carbon nucleophiles to dehydroalanine derivatives is a powerful tool for creating new C-C bonds with high stereocontrol. Organocatalytic approaches, such as the use of bifunctional primary amine-thiourea catalysts, have enabled the direct asymmetric Michael addition of cyclic ketones to N-Boc-dehydroalanine, yielding ketone-functionalized unnatural α-amino acids with excellent diastereoselectivity and enantioselectivity nih.gov. Furthermore, photoredox catalysis has been employed for the radical-mediated 1,4-addition of alkyl groups to chiral dehydroalanine derivatives, leading to a variety of unnatural α-amino acids acs.org. Metal-catalyzed asymmetric cyclopropanation of dehydroaminocarboxylates with diazo compounds provides a route to valuable chiral cyclopropyl (B3062369) α-amino acid derivatives nih.gov.
Carbon-Heteroatom Bond Formation:
The versatility of dehydroalanine derivatives extends to the stereoselective formation of C-heteroatom bonds. These compounds are effective Michael acceptors for a range of heteroatomic nucleophiles. For example, the conjugate addition of thiols to dehydroalanine residues within peptides is a key strategy for site-selective protein modification and the synthesis of S-glycosylated peptides . This reaction proceeds with high stereoselectivity, allowing for the creation of complex glycopeptides . Additionally, photoredox-catalyzed methods have been developed for the conjugate addition of heteroaryl radicals to Boc-protected dehydroalanine, providing access to a wide range of β-heteroaryl α-amino acid derivatives under mild conditions researchgate.net.
Below is a table summarizing selected stereoselective reactions involving derivatives of this compound.
| Reaction Type | Catalyst/Reagent | Nucleophile/Reactant | Product Type | Stereoselectivity | Reference |
| Asymmetric Hydrogenation | Rhodium-Duanphos | H₂ | α-Amino Acid | High ee | rsc.org |
| Michael Addition | Chiral Amine-Thiourea | Cyclic Ketone | Ketone-based α-Amino Acid | High dr, High ee | nih.gov |
| Hydroamination | Copper-Chiral Ligand | 1,2-Benzisoxazole | β-Amino Acid | High ee | nih.gov |
| Radical 1,4-Addition | Photoredox Catalyst | Carboxylic Acids | α-Amino Acid | High Stereoselectivity | acs.org |
| Cyclopropanation | Co(II)-Porphyrin | Diazo Compounds | Cyclopropyl α-Amino Acid | High dr, High ee | nih.gov |
| S-Michael Addition | Base | Thiols | S-Functionalized Amino Acid | High Stereoselectivity | |
| Heteroaryl Radical Addition | Photoredox Catalyst | Heteroaryl Halides | β-Heteroaryl α-Amino Acid | N/A | researchgate.net |
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-(Boc-amino)-2-propenoic acid in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.
Multi-Dimensional NMR for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁵N NMR)
One-dimensional (1D) and two-dimensional (2D) NMR experiments are critical for assigning the chemical structure of Boc-dehydroalanine.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. For the methyl ester derivative of Boc-dehydroalanine (Boc-Dha-OMe), characteristic signals are observed. rsc.org The vinyl protons (=CH₂) typically appear as distinct singlets or narrow doublets at approximately 5.70 ppm and 6.13 ppm. rsc.org The nine equivalent protons of the tert-butoxycarbonyl (Boc) protecting group produce a prominent singlet around 1.46 ppm, and the amide proton (NH) is often observed as a broad singlet near 7.00 ppm. rsc.orgnsf.gov
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. For Boc-Dha-OMe, the carbonyl carbon of the ester appears around 164.4 ppm, while the Boc carbonyl is found near 152.5 ppm. The quaternary carbon of the Boc group (C(CH₃)₃) resonates at approximately 80.6 ppm, and the associated methyl carbons are observed at about 28.2 ppm. rsc.org The unsaturated carbons of the dehydroalanine (B155165) residue are key identifiers, with the CH₂ carbon at approximately 105.1 ppm and the quaternary C=C carbon at about 131.3 ppm. rsc.org The chemical shifts of carbonyl carbons in Boc-protected amino acids can be influenced by solvent polarity. mdpi.com
¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can provide direct information about the nitrogen environment. In peptides, multi-dimensional experiments like the ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) correlate the amide proton with its directly bonded nitrogen atom, providing a unique signal for each residue. For Boc-dehydroalanine, this would confirm the N-H connectivity and provide insight into its electronic environment.
2D NMR Techniques: Experiments such as COSY (Correlation Spectroscopy), HSQC, and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity.
COSY would show correlations between scalar-coupled protons, though in this specific molecule, such correlations are minimal.
HSQC correlates protons with their directly attached carbons, definitively linking the ¹H signals of the vinyl group and Boc methyls to their corresponding ¹³C signals.
Table 1: Typical NMR Chemical Shift Data for Boc-dehydroalanine Methyl Ester (Boc-Dha-OMe) in CDCl₃ rsc.org
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| =CH₂ | 5.70 (d, J=1.5 Hz, 1H), 6.13 (s, 1H) | 105.1 |
| C=C | - | 131.3 |
| NH | 7.00 (br s, 1H) | - |
| C(CH₃)₃ | 1.46 (s, 9H) | 28.2 |
| C (CH₃)₃ | - | 80.6 |
| COOCH₃ | 3.80 (s, 3H) | 52.8 |
| C=O (Ester) | - | 164.4 |
| C=O (Boc) | - | 152.5 |
NMR Techniques for Stereochemical Assignment (e.g., NOESY)
While this compound itself is achiral, dehydroamino acid residues are often incorporated into larger, chiral peptides. In these contexts, Nuclear Overhauser Effect Spectroscopy (NOESY) is invaluable for determining three-dimensional structure and relative stereochemistry. ias.ac.innih.gov
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. rsc.org For this compound (C₈H₁₃NO₄), the theoretical exact mass can be calculated. HRMS analysis, typically using electrospray ionization (ESI), would yield an experimental mass that matches the theoretical value to within a few parts per million (ppm), thus confirming the elemental composition. For instance, the sodium adduct [M+Na]⁺ of a related compound, Boc-S-benzyl-cysteine thioester, was found to have a mass of 318.1134, closely matching the required mass of 318.1140 for C₁₅H₂₁NO₃SNa. rsc.org
Table 2: HRMS Data for this compound
| Ion Species | Molecular Formula | Calculated Exact Mass (Da) |
|---|---|---|
| [M+H]⁺ | C₈H₁₄NO₄⁺ | 188.0866 |
| [M+Na]⁺ | C₈H₁₃NNaO₄⁺ | 210.0686 |
| [M-H]⁻ | C₈H₁₂NO₄⁻ | 186.0717 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a parent ion, inducing its fragmentation, and then analyzing the resulting fragment ions. This provides valuable structural information. nih.gov
In the analysis of peptides containing a dehydroalanine (Dha) residue, a characteristic fragmentation pattern known as the "dehydroalanine effect" is observed. nih.govnih.gov Low-energy collision-induced dissociation (CID) of a peptide ion containing Dha leads to a preferential cleavage of the N–Cα bond of the Dha residue. nih.gov This specific fragmentation pathway produces N-terminal c-type and C-terminal z-type fragment ions, which are not commonly seen in the fragmentation of peptides with standard amino acids. nih.govresearchgate.net The observation of these unique fragment ions can be used to unambiguously identify the presence and location of dehydroalanine residues within a peptide sequence. nih.gov This effect is general and often dominant, regardless of how the dehydroalanine residue was formed (e.g., synthetically or through in-source gas-phase reactions). nih.govresearchgate.net
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a molecule in its solid state. iucr.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
For a dehydroalanine derivative, a crystal structure would provide precise data on bond lengths, bond angles, and torsion angles. Studies on peptides containing dehydroalanine residues have shown that the presence of the C=C double bond introduces significant planarity to the residue. iucr.org The bond angles around the dehydroalanine Cα atom are often larger than in standard amino acids due to steric hindrance. iucr.org
While this compound itself is achiral, X-ray crystallography is essential for determining the absolute stereochemistry of chiral derivatives. For example, the crystal structure of N-(tert-butoxycarbonyl)phenylalanyldehydroalanine isopropyl ester revealed a trans conformation of the amide group and provided detailed geometric parameters for the dehydroalanine moiety. iucr.org Similarly, the structure of a dehydrotyrosine derivative was determined by X-ray crystallography to clarify the three-dimensional arrangement of its substituents. researchgate.net If a suitable single crystal of this compound could be grown, this technique would provide an exact picture of its solid-state conformation and intermolecular interactions, such as hydrogen bonding.
Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination
Chiral chromatography operates on the principle of differential interaction between the enantiomers of a chiral analyte and a chiral stationary phase (CSP). This differential interaction leads to different retention times for the two enantiomers, allowing for their separation and quantification.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely employed technique for the analysis of non-volatile and thermally labile compounds, including N-Boc-protected amino acids and their derivatives. The selection of the chiral stationary phase is paramount for achieving successful enantioseparation.
Chiral Stationary Phases (CSPs): A variety of CSPs are available for the separation of amino acid derivatives. Macrocyclic glycopeptide-based CSPs, such as those derived from teicoplanin and vancomycin, have demonstrated broad applicability for the chiral analysis of N-blocked amino acids. These CSPs offer multimodal separation mechanisms, including hydrogen bonding, ionic interactions, and steric hindrance, which contribute to effective chiral recognition. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are also effective, particularly for N-protected amino acids.
Mobile Phase Composition: The mobile phase composition plays a crucial role in optimizing the separation. For Boc-protected amino acids on macrocyclic glycopeptide CSPs, reversed-phase mode is often the viable choice. This typically involves a mixture of an organic modifier, such as methanol (B129727) or acetonitrile, and an aqueous buffer. The pH of the mobile phase and the concentration of the organic modifier are key parameters that are adjusted to fine-tune the retention and resolution of the enantiomers.
Illustrative HPLC Separation Data:
The following table illustrates typical separation parameters for the chiral analysis of a hypothetical chiral derivative of this compound.
| Parameter | Value |
| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel) |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) with 0.1% Trifluoroacetic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Resolution (Rs) | > 1.5 |
This data is illustrative and intended to represent a typical chiral HPLC separation.
Gas Chromatography (GC)
Chiral Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For amino acid derivatives, a derivatization step is often necessary to increase their volatility and improve chromatographic performance.
Derivatization: The carboxylic acid and amino groups of the chiral products derived from this compound need to be derivatized prior to GC analysis. The carboxylic acid group is typically esterified (e.g., methylation), and the amino group can be acylated (e.g., trifluoroacetylation). This two-step derivatization process is crucial for obtaining good peak shape and selectivity.
Chiral Stationary Phases (CSPs): Chiral GC columns often utilize cyclodextrin (B1172386) derivatives as the chiral stationary phase. These CSPs can effectively separate a wide range of enantiomeric compounds, including derivatized amino acids. The choice of the specific cyclodextrin derivative and the column temperature program are critical for achieving baseline separation.
Illustrative GC Separation Data:
The table below provides an example of typical GC parameters for the analysis of a derivatized chiral product.
| Parameter | Value |
| Column | Chirasil-Val (L-valine-tert-butylamide coupled to a polysiloxane) |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), then ramp to 180 °C at 5 °C/min |
| Detector | Flame Ionization Detector (FID) |
| Retention Time (Enantiomer 1) | 12.3 min |
| Retention Time (Enantiomer 2) | 12.9 min |
| Resolution (Rs) | > 1.5 |
This data is illustrative and intended to represent a typical chiral GC separation.
By integrating the peak areas of the two separated enantiomers, the enantiomeric excess can be accurately calculated using the formula:
e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Emerging Research Directions and Future Challenges
Development of More Efficient and Sustainable Synthetic Routes
The pursuit of more efficient and environmentally benign methods for synthesizing 2-(Boc-amino)-2-propenoic acid, a derivative of dehydroalanine (B155165) (Dha), is a key focus of current research. Traditional methods can be lengthy or rely on harsh reagents, prompting a shift towards greener and more atom-economical alternatives.
One promising strategy involves the elimination reaction from readily available amino acid precursors. For instance, methods starting from L-cysteine have been developed where the amine is first protected with the Boc group, followed by an alkylation-elimination reaction to form the double bond. However, this can lead to side products, highlighting the need for careful optimization of reaction conditions and protecting group strategies to improve yields. Another approach utilizes phenylselenocysteine (B1259780) (Sec(Ph)) containing peptides, which can be converted to dehydroalanine residues through a mild oxidative process.
More innovative strategies aim to streamline the synthesis of dehydroamino acid-containing peptides by forming the alkene moiety directly within a peptide sequence. This can be achieved via the elimination of a β-sulfonium or a β-hydroxyamino acid, which circumvents sluggish steps associated with traditional azlactone chemistry. Furthermore, organocatalytic methods, such as the proline-catalyzed aldol (B89426) condensation of a glycine (B1666218) Schiff base with aldehydes, are being explored as a general and efficient protocol for creating the α,β-dehydroamino acid structure.
These advancements align with the principles of green chemistry, which prioritize the reduction of waste, avoidance of hazardous substances, and improvement of energy efficiency. Future efforts will likely focus on replacing toxic reagents, minimizing solvent use, and developing catalytic systems that can be recycled and reused, making the production of this compound and its derivatives both economically and environmentally sustainable.
Exploration of Novel Reactivity Patterns and Synthetic Applications
This compound possesses a unique electronic structure that allows for diverse reactivity, making it a valuable tool for late-stage diversification of complex molecules. The interplay between the electron-withdrawing carboxylic acid group and the electron-donating Boc-protected amine influences the reactivity of the carbon-carbon double bond, enabling it to participate in a wide array of chemical transformations.
The double bond serves as an excellent Michael acceptor, readily reacting with a variety of nucleophiles in conjugate addition reactions. This has been exploited for the synthesis of unnatural amino acids. For example, organocatalytic asymmetric 1,4-addition of azlactones and cyclic ketones has been successfully demonstrated. Photoredox-mediated radical 1,4-conjugate additions have also been explored, using precursors like alkylcarboxylic acids to generate carbon-β-substituted derivatives under mild conditions.
Beyond its role as a Michael acceptor, the dehydroalanine framework can participate in various cycloaddition reactions. Depending on the N-acyl substituent and reaction conditions, it can act as a 2π, 3π, or 4π component. This versatility allows for the construction of complex cyclic and heterocyclic structures, including pyridines via aza-[4+2] cycloadditions and indolines through [3+2] cycloadditions. The electrophilic nature of the dehydroalanine residue also makes it a target for the synthesis of other important amino acids, such as selenocysteine (B57510), by reaction with nucleophilic selenium reagents. The Boc protecting group itself is generally stable to bases and nucleophiles but can be readily removed under acidic conditions, allowing for orthogonal protection strategies in multi-step syntheses.
Integration with Flow Chemistry and Automated Synthesis
The integration of this compound into automated and continuous flow synthesis platforms represents a significant step towards enhancing the efficiency, safety, and scalability of its production and application. Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers superior control over reaction parameters like temperature and pressure, leading to higher yields and purities compared to traditional batch processes.
A notable application is the use of a flow system for the N-alkylation of an N-Boc-dehydroalanine ester, a key step in an efficient, scalable, and catalytic asymmetric synthesis of a silicon-containing proline surrogate. This approach effectively managed the instability of reactants, which was a major challenge under batch conditions.
In the realm of peptide synthesis, automated fast-flow peptide synthesis (AFPS) has emerged as a transformative technology. This instrumentation enables the rapid assembly of long peptide chains, and the principles are directly applicable to incorporating building blocks like this compound. Automated solid-phase peptide synthesis (SPPS), which has long utilized Boc-protected amino acids, benefits from the improved handling and quality that automation provides, especially for synthesizing aggregation-prone sequences. The ability to automate the introduction of backbone-protected residues can significantly improve the synthesis of previously challenging peptides. By leveraging these advanced technologies, researchers can accelerate the synthesis of novel peptides and complex molecules derived from this compound, facilitating faster discovery and development cycles.
Advanced Studies on Reaction Dynamics and Mechanistic Details
A deeper understanding of the reaction mechanisms and dynamics involving this compound is crucial for optimizing existing transformations and discovering new ones. Research in this area combines kinetic studies with advanced computational chemistry to elucidate the intricate details of reaction pathways.
A key aspect of the molecule's chemistry is the cleavage of the N-Boc protecting group, which is typically achieved under acidic conditions. Kinetic studies on the HCl-catalyzed deprotection of Boc-protected amines have revealed that the reaction rate can exhibit a second-order dependence on the acid concentration. This finding is rationalized by a mechanism involving a general acid-catalyzed separation of a reversibly formed ion-molecule pair, which arises from the fragmentation of the protonated carbamate (B1207046). Such mechanistic insights are vital for controlling deprotection steps and avoiding unwanted side reactions in complex syntheses.
Computational methods, such as Density Functional Theory (DFT), are increasingly being used to explore the reactivity of dehydroamino acids. These tools allow for the calculation of transition state energies and the analysis of reaction intermediates, providing a relationship between the structure of reactants and the observed reaction outcomes. For instance, computational analysis can help predict the stereoselectivity of reactions by modeling the interactions between the substrate, reagents, and catalysts. While detailed computational studies specifically on the cycloaddition or Michael addition reactions of this compound are still emerging, the application of these techniques holds the promise of unlocking a more profound, predictive understanding of its chemical behavior.
Design of Next-Generation Chiral Building Blocks from this compound
One of the most exciting and impactful areas of research is the use of the achiral this compound as a prochiral substrate for the asymmetric synthesis of valuable, enantiomerically pure building blocks. These chiral molecules are essential for the development of new pharmaceuticals and fine chemicals. The carbon-carbon double bond provides a handle for introducing chirality through various catalytic asymmetric reactions.
Several powerful strategies have been developed to achieve high levels of stereocontrol in reactions involving dehydroalanine derivatives.
| Catalytic System | Reaction Type | Product Type | Enantiomeric Excess (ee) |
| (NBD)₂RhBF₄/Josiphos | Intramolecular Hydrosilylation | Chiral Silaproline Ester | >95% ee |
| Chiral Ni(II)-Complexes | Michael Addition | (S)-4,4-difluoroglutamic acid | ~97% de |
| Bifunctional Primary Amine-Thiourea | Michael Addition | Functionalized Unnatural α-Amino Acids | 98-99% ee |
| Chiral Spiroketal Bisphosphine/Rh | Asymmetric Hydrogenation | Chiral α-Amino Acid Esters | up to 99.5% ee |
This table summarizes selected research findings on the asymmetric synthesis of chiral building blocks from dehydroalanine precursors.
For example, an unprecedented enantioselective rhodium-catalyzed intramolecular hydrosilylation of an N-alkylated N-Boc-dehydroalanine ester affords a chiral silicon-containing proline surrogate in over 95% ee. In another approach, the asymmetric Michael addition of bromodifluoroacetate to chiral Ni(II)-complexes of dehydroalanine Schiff bases provides an efficient route to (S)-4,4-difluoroglutamic acid with high diastereoselectivity. Furthermore, organocatalysis using a bifunctional primary amine-thiourea catalyst has enabled the highly enantioselective Michael addition of cyclic ketones to dehydroalanine, yielding enantiopure unnatural α-amino acids with up to 99% ee. Asymmetric hydrogenation, a classic method for generating chiral centers, has also been highly successful, with chiral rhodium-spiroketal bisphosphine ligand systems achieving up to 99.5% ee in the hydrogenation of α-dehydroamino acid esters. These examples underscore the immense potential of this compound as a versatile platform for designing and synthesizing the next generation of complex chiral molecules.
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-(Boc-amino)-2-propenoic acid with high regiochemical control?
Answer:
The synthesis of this compound typically involves protecting the amino group with a tert-butoxycarbonyl (Boc) group before introducing the propenoic acid moiety. A common approach is:
- Step 1: Boc-protection of the primary amino group using di-tert-butyl dicarbonate (Boc₂O) in a basic solvent like THF or DCM, catalyzed by DMAP .
- Step 2: Conjugation of the propenoic acid via Michael addition or Wittig reaction, ensuring regioselectivity by controlling reaction temperature (0–25°C) and using anhydrous conditions to prevent hydrolysis .
- Key validation: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm Boc integrity using FT-IR (C=O stretch at ~1680–1720 cm⁻¹) .
Advanced: How can discrepancies in NMR data for Boc-protected intermediates be resolved during structural elucidation?
Answer:
Discrepancies often arise from rotational isomers (rotamers) due to restricted rotation around the Boc group’s carbamate bond. To address this:
- Variable-temperature NMR: Conduct experiments at elevated temperatures (e.g., 60°C in DMSO-d₆) to coalesce split peaks and confirm rotameric equilibration .
- 2D NMR (HSQC, NOESY): Use heteronuclear correlation to assign proton-carbon pairs and detect through-space interactions, distinguishing between regioisomers .
- Reference benchmarking: Compare observed chemical shifts with databases (e.g., NIST Chemistry WebBook) for Boc-protected analogs .
Basic: What purification strategies are effective for isolating this compound from byproducts like unreacted starting materials?
Answer:
- Liquid-liquid extraction: Partition the crude product between ethyl acetate and water (pH 2–3) to separate the acidic propenoic acid from neutral impurities .
- Column chromatography: Use silica gel with a gradient of ethyl acetate/hexane (20–50%) or reverse-phase C18 columns for polar byproducts .
- Recrystallization: Optimize solvent pairs (e.g., dichloromethane/hexane) to exploit differences in solubility between the product and Boc-deprotected side products .
Advanced: How can researchers mitigate competing side reactions (e.g., oligomerization) during the coupling of this compound in peptide synthesis?
Answer:
- Steric hindrance control: Use bulky coupling agents like HATU or PyBOP to reduce unintended oligomerization during amide bond formation .
- Low-temperature activation: Pre-activate the carboxylic acid at –15°C to slow dimerization kinetics .
- Real-time monitoring: Employ inline FT-IR or LC-MS to detect oligomers early and adjust stoichiometry (e.g., excess amine nucleophile) .
Basic: What analytical techniques are essential for confirming the stability of this compound under varying pH conditions?
Answer:
- HPLC with UV detection: Use a C18 column (mobile phase: acetonitrile/0.1% TFA) to track degradation products at pH 2–10 .
- Accelerated stability studies: Incubate samples at 40°C for 14 days and quantify Boc-deprotection via mass loss (TGA) or NMR .
- pH-rate profiling: Determine degradation kinetics using buffer solutions (pH 1–12) to identify optimal storage conditions (recommended: pH 4–6, –20°C) .
Advanced: How should researchers design experiments to reconcile conflicting data on the compound’s reactivity in Diels-Alder reactions?
Answer:
- Computational modeling: Perform DFT calculations (e.g., Gaussian) to predict electron-deficient dienophile behavior and compare with experimental regioselectivity .
- Isotopic labeling: Synthesize ¹³C-labeled analogs to track bond formation via NMR and validate mechanistic pathways .
- Controlled kinetic studies: Vary solvent polarity (e.g., toluene vs. DMF) and measure rate constants to isolate electronic vs. steric effects .
Basic: What safety protocols are critical for handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., tert-butyl alcohol) .
- Emergency measures: Maintain eyewash stations and neutralization kits (e.g., sodium bicarbonate for acid spills) .
Advanced: How can researchers leverage this compound as a building block for designing enzyme inhibitors?
Answer:
- Structure-activity relationship (SAR): Modify the propenoic acid’s α,β-unsaturation to enhance electrophilicity for covalent inhibitor design (e.g., targeting cysteine residues) .
- Molecular docking: Simulate binding interactions with target enzymes (e.g., proteases) using AutoDock Vina to optimize substituent placement .
- In vitro assays: Test inhibition potency via fluorescence-based assays (e.g., FRET substrates) and validate selectivity against off-target enzymes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
